N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1049440-31-4
VCID: VC6430989
InChI: InChI=1S/C21H26FN3O3/c1-27-19-8-4-5-9-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-7-3-2-6-17(18)22/h2-9H,10-16H2,1H3,(H,23,26)
SMILES: COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C21H26FN3O3
Molecular Weight: 387.455

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

CAS No.: 1049440-31-4

Cat. No.: VC6430989

Molecular Formula: C21H26FN3O3

Molecular Weight: 387.455

* For research use only. Not for human or veterinary use.

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide - 1049440-31-4

Specification

CAS No. 1049440-31-4
Molecular Formula C21H26FN3O3
Molecular Weight 387.455
IUPAC Name N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C21H26FN3O3/c1-27-19-8-4-5-9-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-7-3-2-6-17(18)22/h2-9H,10-16H2,1H3,(H,23,26)
Standard InChI Key GQEIXIFNAWQTJB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the acetamide class, characterized by a central acetamide group (-NH-C(=O)-) bridging two aromatic systems. The first aromatic component is a 2-fluorophenyl moiety attached to a piperazine ring via an ethyl sulfonyl group, while the second is a 2-methoxyphenoxy group linked through an ether bond . This bifunctional design enables interactions with multiple biological targets, a feature common in kinase inhibitors and neurotransmitter modulators .

Key Substituents and Stereochemistry

  • Piperazine Core: The piperazine ring at position 4 of the ethyl chain introduces conformational flexibility, allowing the molecule to adopt multiple binding poses in enzymatic pockets .

  • 2-Fluorophenyl Group: Fluorine’s electronegativity enhances binding affinity to hydrophobic regions of target proteins, as observed in analogs targeting HIV-1 matrix proteins .

  • 2-Methoxyphenoxy Ether: The methoxy group at the ortho position of the phenoxy ring may influence solubility and membrane permeability, critical for blood-brain barrier penetration .

Physicochemical Properties

  • Molecular Formula: C₂₁H₂₆FN₃O₅S (calculated based on PubChem data for the 3-methoxyphenoxy analog) .

  • Molecular Weight: 451.5 g/mol .

  • Solubility: Predicted low aqueous solubility (LogP ≈ 3.2) due to aromatic and sulfonyl groups, necessitating formulation enhancements for bioavailability .

Table 1: Comparative Physicochemical Data of Structural Analogs

CompoundMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
Target Compound451.53.2<0.1
FQ (Quinoxaline analog) 398.42.80.15
HIV-1 Matrix Inhibitor 480.34.1<0.05

Synthesis and Structural Confirmation

Synthetic Pathways

While no explicit synthesis route for this compound is documented, its structural analogs suggest a multi-step process involving:

  • Piperazine Functionalization: Coupling 2-fluorophenylpiperazine with ethyl sulfonyl chloride to form the sulfonylethyl intermediate .

  • Acetamide Formation: Reacting the intermediate with 2-methoxyphenoxyacetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Analytical Validation

  • NMR Spectroscopy: Expected ¹H NMR signals include a singlet for the methoxy group (δ 3.8 ppm) and multiplet signals for the piperazine protons (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 452.1 [M+H]⁺ would confirm successful synthesis .

ADME and Toxicity Profiling

Absorption and Distribution

  • Caco-2 Permeability: Predicted moderate permeability (Papp = 12 × 10⁻⁶ cm/s) due to the sulfonyl group’s polarity .

  • Plasma Protein Binding: Estimated 89% binding, comparable to FQ analogs, limiting free drug availability .

Metabolism and Excretion

  • Cytochrome P450 Involvement: Likely CYP3A4-mediated oxidation of the piperazine ring, generating inactive metabolites .

  • Half-Life: Projected 4–6 hours in humans, necessitating twice-daily dosing for therapeutic efficacy .

Toxicity Risks

  • hERG Inhibition: Piperazine-containing compounds often block hERG channels, posing arrhythmia risks (IC₅₀ ≈ 2.1 μM) .

  • Hepatotoxicity: Elevated ALT levels observed in rodent studies of structurally similar molecules at doses >50 mg/kg .

Comparative Analysis with Clinical Candidates

Advantages Over Existing Drugs

  • Dual Targeting: Unlike single-target kinase inhibitors (e.g., crizotinib), the compound’s bifunctional design may simultaneously inhibit kinases and modulate neurotransmitter receptors .

  • Improved Selectivity: The 2-methoxyphenoxy group reduces off-target binding compared to first-generation piperazine analogs .

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